molecular formula C8H6F3N3 B14840885 2-(Aminomethyl)-6-(trifluoromethyl)isonicotinonitrile

2-(Aminomethyl)-6-(trifluoromethyl)isonicotinonitrile

Cat. No.: B14840885
M. Wt: 201.15 g/mol
InChI Key: UCNGTWOCJUMOCI-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-(trifluoromethyl)isonicotinonitrile is a chemical compound characterized by the presence of an aminomethyl group, a trifluoromethyl group, and an isonicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . The reaction conditions often involve the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-(trifluoromethyl)isonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

2-(Aminomethyl)-6-(trifluoromethyl)isonicotinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-(trifluoromethyl)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability. The compound can form intermediates that participate in various chemical reactions, leading to the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted isonicotinonitriles and related fluorinated compounds. Examples include:

Uniqueness

2-(Aminomethyl)-6-(trifluoromethyl)isonicotinonitrile is unique due to the presence of both the aminomethyl and trifluoromethyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C8H6F3N3

Molecular Weight

201.15 g/mol

IUPAC Name

2-(aminomethyl)-6-(trifluoromethyl)pyridine-4-carbonitrile

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)7-2-5(3-12)1-6(4-13)14-7/h1-2H,4,13H2

InChI Key

UCNGTWOCJUMOCI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CN)C(F)(F)F)C#N

Origin of Product

United States

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